molecular formula C9H7N3O4S B1216896 Furothiazole CAS No. 531-82-8

Furothiazole

Cat. No.: B1216896
CAS No.: 531-82-8
M. Wt: 253.24 g/mol
InChI Key: GYRMPDLIHUXUIG-UHFFFAOYSA-N
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Description

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide is an aromatic amide.

Scientific Research Applications

Carcinogenicity and Toxicology Research

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) has been extensively studied for its carcinogenic properties. Cohen et al. (1973) reported that NFTA induced lymphocytic leukemia and forestomach tumors in female Swiss mice (Cohen, Lower, Ertürk, & Bryan, 1973). Further studies by Headley et al. (1981) showed that NFTA-fed mice exhibited dose-dependent immunosuppression, potentially contributing to leukemia development (Headley, Klopp, Michie, Ertürk, & Bryan, 1981). Cohen et al. (1975) also investigated the carcinogenicity of various 5-nitrofurans, including NFTA, in Sprague-Dawley female rats, revealing the induction of multiple tissue tumors (Cohen, Ertürk, von Esch, Corvetti, & Bryan, 1975).

Genetic and Molecular Studies

Research by Shirai & Wang (1980) demonstrated that NFTA enhances sister-chromatid exchange in Chinese hamster ovary cells and mutagenic activity in Salmonella typhimurium strain TA100, suggesting its genotoxic potential (Shirai & Wang, 1980).

Metabolic Activation and Mechanisms

Zenser et al. (1984) explored the metabolic activation of NFTA by prostaglandin H synthase, indicating a crucial step in NFTA-induced carcinogenesis through endogenous activation (Zenser, Palmier, Mattammal, & Davis, 1984). Additionally, Mattammal et al. (1985) investigated NFTA metabolism in vitro, providing insights into its nitroreduction and covalent binding to macromolecules (Mattammal, Zenser, Palmier, & Davis, 1985).

Immunological Impact

Studies have also focused on the immunological effects of NFTA. Cohen et al. (1973) found that thymectomy in mice affected the oncogenicity of NFTA, suggesting an interaction with the immune system (Cohen, Headley, & Bryan, 1973). Headley et al. (1977) demonstrated the suppression of antibody-mediated and cell-mediated murine immunity by NFTA, highlighting its impact on the immune response (Headley, Cohen, & Bryan, 1977).

Metabolism and Disposition

The metabolism and disposition of NFTA in rats were explored by Wang, Chiu, & Bryan (1975), revealing rapid absorption and deposition in various body tissues, further elucidating its pharmacokinetic properties (Wang, Chiu, & Bryan, 1975).

Mechanism of Action

The mechanism of action of N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide involves the enzyme complex prostaglandin H synthase (PHS) which is involved in the activation of certain renal and urinary tract carcinogens . The conversion of NFTA to ANFT by intact tissue suggests that ANFT may contribute to NFTA renal carcinogenesis .

Safety and Hazards

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide has been associated with tumor incidences of 40-60% . It has been demonstrated that when fed with the diet, it causes transitional carcinomas in rats .

Properties

IUPAC Name

N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c1-5(13)10-9-11-6(4-17-9)7-2-3-8(16-7)12(14)15/h2-4H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRMPDLIHUXUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020952
Record name N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-82-8
Record name N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURATHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q42HOE346S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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